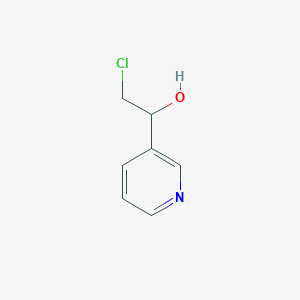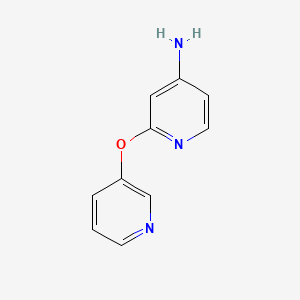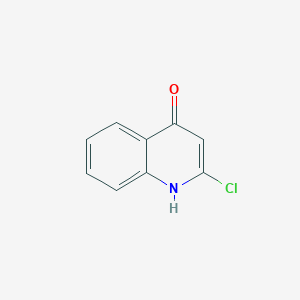
2-Chloroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroquinolin-4-ol is a chemical compound with the molecular formula C9H6ClNO. It is also known by other names such as 2-Chloro-4-hydroxyquinoline and 2-Chloroquinolin-4 (1H)-one . The molecular weight of this compound is 179.60 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Chloroquinolin-4-ol can be represented by the InChI code1S/C9H6ClNO/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H,11,12) . The Canonical SMILES representation is C1=CC=C2C(=C1)C(=O)C=C(N2)Cl . Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloroquinolin-4-ol are not available, quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer effects .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloroquinolin-4-ol include a molecular weight of 179.60 g/mol, an XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 29.1 Ų and a complexity of 237 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Recent research has explored the synthesis and reactions of 2-chloroquinolin-4-ol and its analogs. One study focused on the chemistry of 2-chloroquinoline-3-carbaldehyde, a related compound, discussing its synthesis and the biological evaluation of its derivatives (Hamama et al., 2018). Another work described the synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, which showed potential as antibacterial agents (Balaji et al., 2013).
Antituberculosis Activity
2-Chloroquinolin-4-ol derivatives have been examined for their antituberculosis activity. A study on new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols revealed significant antituberculosis activity (Omel’kov et al., 2019). Additionally, the in vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis demonstrated good antituberculosis activity (Hongmanee et al., 2006).
Cancer Therapy
Studies have indicated the potential of chloroquine and its analogs in cancer therapy. Chloroquine, a 4-aminoquinoline derivative, has been researched for its ability to enhance the efficacy of cancer therapies (Solomon & Lee, 2009). Another study dissected the pharmacological effects of chloroquine in cancer treatment, focusing on its interference with inflammatory signaling pathways (Varışlı, Cen, & Vlahopoulos, 2019).
Antiviral Research
Chloroquine and its derivatives have also been investigated for their antiviral properties. A study on chloroquine's effects on viral infections highlighted its potential against various viruses, including those causing HIV and severe acute respiratory syndrome (Savarino et al., 2003). Additionally, computational studies have assessed chloroquine metabolites as potential candidates for treating coronavirus (COVID-19) (Vaidya & Vyas, 2020).
Safety And Hazards
The safety information for 2-Chloroquinolin-4-ol indicates that it should be stored in a sealed, dry environment at room temperature . The compound is associated with hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFLMSYIISDCLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593033 |
Source


|
| Record name | 2-Chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinolin-4-ol | |
CAS RN |
771555-21-6 |
Source


|
| Record name | 2-Chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)
![3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1356789.png)
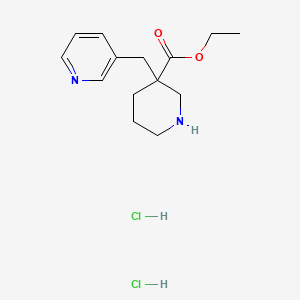
![[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356797.png)
![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl](/img/structure/B1356799.png)
![[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1356800.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl](/img/structure/B1356801.png)
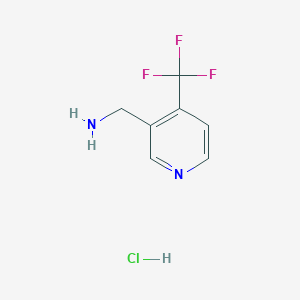
![N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine](/img/structure/B1356808.png)
![5-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1356814.png)
